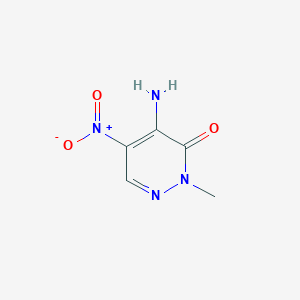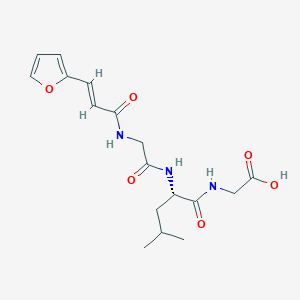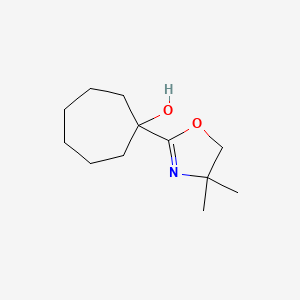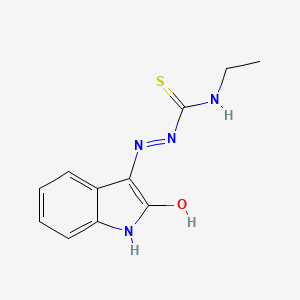![molecular formula C11H6ClN3O2S2 B12910644 3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62329-47-9](/img/structure/B12910644.png)
3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a 1,3,4-oxadiazole ring fused with a thioxothiazolidinone moiety, and a chlorophenyl group attached to the oxadiazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-chlorobenzoyl hydrazinecarbodithioate. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques are also tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. The thioxothiazolidinone moiety may also interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one: shares similarities with other oxadiazole and thiazolidinone derivatives.
2-(2-Chlorophenyl)-5-(1,3,4-oxadiazol-2-yl)thiazolidin-4-one: Similar structure but different substitution pattern.
5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one: Variation in the position of the chlorophenyl group.
Uniqueness
The uniqueness of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62329-47-9 |
|---|---|
Molecular Formula |
C11H6ClN3O2S2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H6ClN3O2S2/c12-7-4-2-1-3-6(7)9-13-14-10(17-9)15-8(16)5-19-11(15)18/h1-4H,5H2 |
InChI Key |
ZGYJXAHPZHQPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


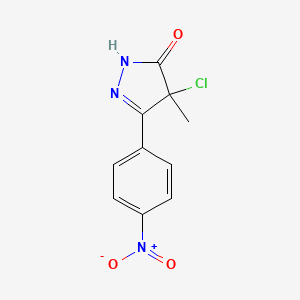
![3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910575.png)
![1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one](/img/structure/B12910586.png)
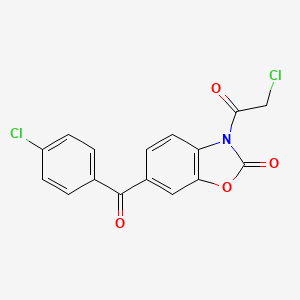
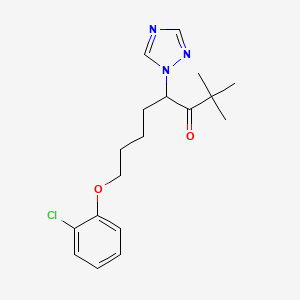
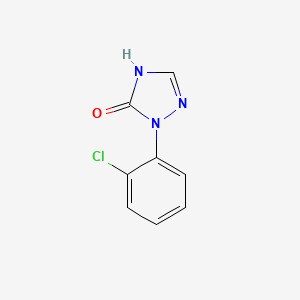
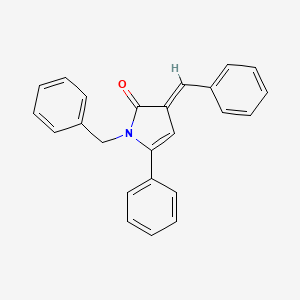
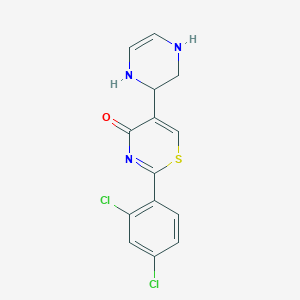

![9-(Dibutylamino)-6a,12a-dihydro-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3(4H)-one](/img/structure/B12910636.png)
